molecular formula C7H12O3S B13306970 1-(Ethylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid

1-(Ethylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid

Katalognummer: B13306970
Molekulargewicht: 176.24 g/mol
InChI-Schlüssel: SXTMGNWIDVAALC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Ethylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an ethylsulfanyl group and a hydroxy group

Vorbereitungsmethoden

The synthesis of 1-(Ethylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with ethyl mercaptan in the presence of a base to form the ethylsulfanyl derivative. This intermediate is then subjected to hydroxylation using an appropriate oxidizing agent to introduce the hydroxy group at the desired position. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(Ethylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(Ethylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Ethylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, while the ethylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(Ethylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid can be compared with similar compounds such as:

    1-(Methylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid: Differing by the substitution of an ethyl group with a methyl group, which may affect its reactivity and biological activity.

    1-(Ethylsulfanyl)-2-hydroxycyclobutane-1-carboxylic acid: Differing by the position of the hydroxy group, which can influence its chemical properties and interactions.

    1-(Ethylsulfanyl)-3-hydroxycyclopentane-1-carboxylic acid: Differing by the ring size, which can alter its conformational flexibility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Eigenschaften

Molekularformel

C7H12O3S

Molekulargewicht

176.24 g/mol

IUPAC-Name

1-ethylsulfanyl-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H12O3S/c1-2-11-7(6(9)10)3-5(8)4-7/h5,8H,2-4H2,1H3,(H,9,10)

InChI-Schlüssel

SXTMGNWIDVAALC-UHFFFAOYSA-N

Kanonische SMILES

CCSC1(CC(C1)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.